

# Introduction: The Significance of the 6-Fluoroquinoline Scaffold

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## Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carbaldehyde

Cat. No.: B1274623

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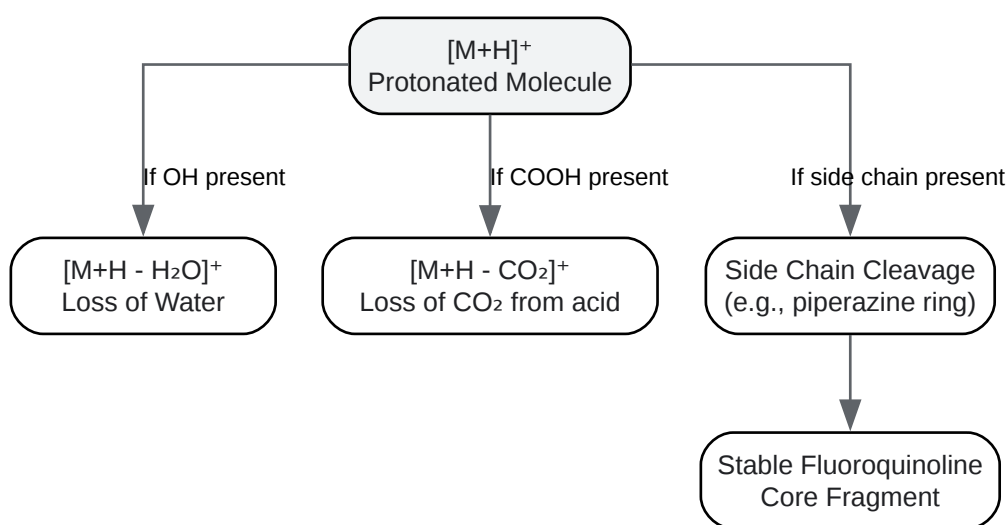
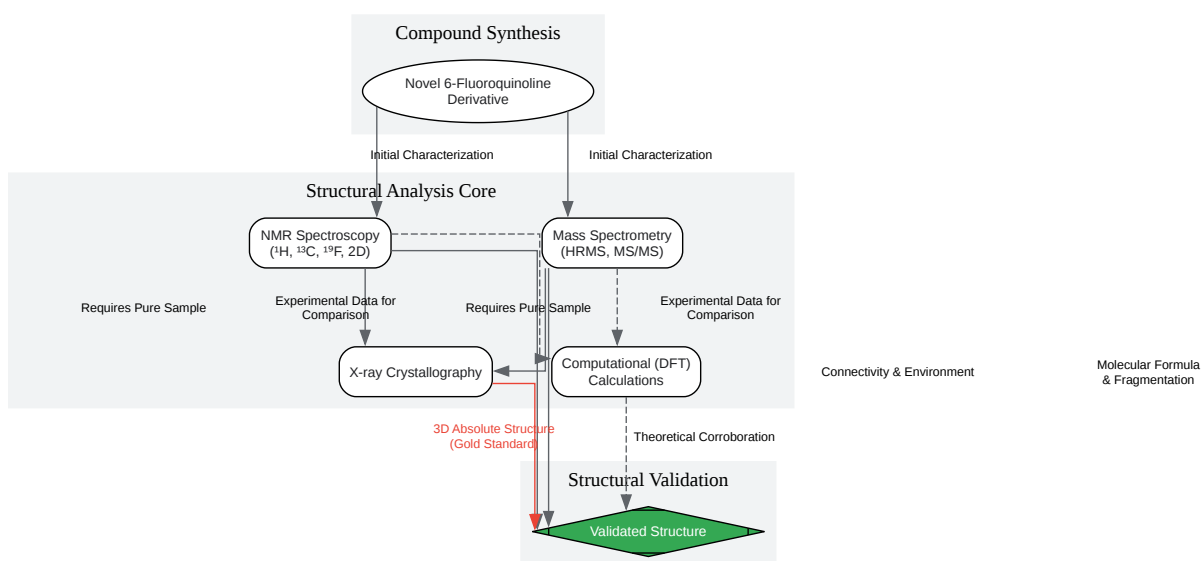
The quinoline bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the C6 position, creating the 6-fluoroquinoline core, was a pivotal moment in the development of antibacterial agents, leading to the second generation of quinolones, broadly known as fluoroquinolones.[2] This specific substitution dramatically enhances the compound's penetration into the bacterial cell and boosts activity against Gram-negative bacteria.[2] The fluorine atom's high electronegativity and ability to form strong bonds influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making the precise and unambiguous determination of the molecule's structure a critical step in drug discovery and development.[3] [4]

This guide provides a comprehensive overview of the primary analytical methodologies employed for the structural elucidation of novel 6-fluoroquinoline derivatives. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to structural characterization.

## The Integrated Analytical Workflow

A single technique is rarely sufficient for complete structural validation. A multi-faceted approach is essential, where data from different methods are used in a complementary fashion to build a complete and unambiguous structural picture.[3] Spectroscopic methods provide information about connectivity and functional groups, mass spectrometry determines molecular

weight and fragmentation, crystallography yields the definitive 3D structure, and computational methods corroborate experimental findings.



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